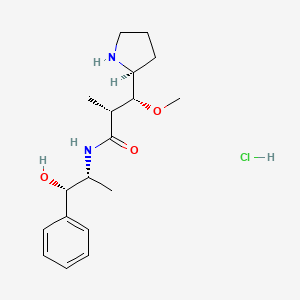

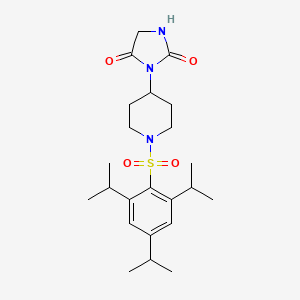

![molecular formula C12H13ClN2O3S B2499827 ethyl 2-(1-chloroethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 733030-80-3](/img/structure/B2499827.png)

ethyl 2-(1-chloroethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 2-(1-chloroethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate” is a chemical compound with a molecular weight of 300.76 . It is used for research purposes .

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as the compound , is a topic of ongoing research . Pyrimidine derivatives have been synthesized based on molecular diversity . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . More specific structural details for this compound are not provided in the available resources.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a predicted melting point of 225.28°C, a predicted boiling point of 527.14°C, a predicted density of 1.5 g/cm^3, and a predicted refractive index of n 20D 1.66 .Scientific Research Applications

1. Synthesis and Antimicrobial Activity

- Researchers developed a synthesis method for ethyl 3-alkyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidine-6-carboxylate derivatives and studied their antimicrobial properties. Some compounds, particularly those with n-butyl substituents, showed high inhibitory activity against Candida albicans fungi growth (Vlasov, Chernykh, & Osolodchenko, 2015).

Synthesis of Heterocyclic Systems

2. Development of Novel Heterocyclic Systems

- Researchers synthesized novel pyrido and thieno pyrimidine derivatives, using ethyl 2-chloromethyl-4-oxo-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine-8-carboxylate as a key compound, which led to the development of new heterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).

3. Synthesis of Thiazolo Derivatives

- The study detailed the synthesis of various ethyl 3-substituted-4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno-[2,3-d]pyrimidine-7-carboxylates and related thiazolo derivatives, contributing to the development of novel fused heterocyclic compounds (Ahmed, 2003).

Fusions with N-heterocyclic Moieties

4. Fusions with Imidazole and 1,2,4-Triazole

- This research focused on synthesizing 2-thioxopyrimidine-type building blocks and fusing them with imidazole and 1,2,4-triazole rings, leading to diverse heterocyclic systems (Ahmed, Sensfuss, & Habicher, 1999).

Novel Methods and Compounds

5. Novel Synthesis Methods

- The study proposed a new method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, expanding the synthesis possibilities for these compounds (Santilli, Kim, & Wanser, 1971).

6. Synthesis of Chromone-Pyrimidine Derivatives

- Researchers synthesized novel chromone-pyrimidine coupled derivatives using an eco-friendly and efficient catalyst, contributing to the development of compounds with potential biological activities (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 2-(1-chloroethyl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O3S/c1-4-18-12(17)8-5(2)7-10(16)14-9(6(3)13)15-11(7)19-8/h6H,4H2,1-3H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMCPVASTXPGJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)C(C)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2499745.png)

![7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499746.png)

![4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2499747.png)

![5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/no-structure.png)

![N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2499760.png)

![N-[(4-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2499766.png)